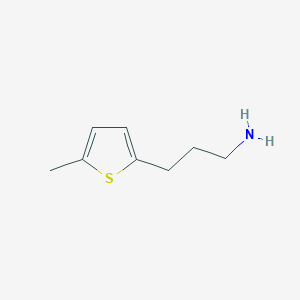

3-(5-Methylthiophen-2-yl)propan-1-amine

Description

Historical Context and Discovery Timeline

The development of this compound can be traced to the broader historical advancement of thiophene chemistry, which began with the discovery of thiophene itself in the late 19th century. The systematic synthesis of substituted thiophenes gained momentum throughout the 20th century, particularly with the development of specialized synthetic methodologies such as the Gewald reaction. This reaction, discovered by German chemist Karl Gewald, involves the condensation of ketones or aldehydes with alpha-cyanoesters in the presence of elemental sulfur and base to produce poly-substituted 2-amino-thiophenes. The Gewald reaction mechanism was elucidated 30 years after its initial discovery, revealing a process that begins with Knoevenagel condensation between the ketone and alpha-cyanoester to produce stable intermediates, followed by cyclization and tautomerization to yield the desired thiophene products.

The specific synthesis and characterization of this compound emerged from advances in thiophene functionalization techniques developed in the early 21st century. Research efforts focused on creating thiophene derivatives with extended alkyl chains containing functional groups have been documented since the 2000s, with particular emphasis on compounds that could serve as intermediates for pharmaceutical applications. The compound's current Chemical Abstracts Service registry number 1000530-84-6 was assigned as part of systematic cataloging efforts to organize the growing database of thiophene-containing molecules. Modern synthetic approaches to this compound have benefited from improved understanding of thiophene reactivity patterns, particularly the enhanced reactivity of thiophenes toward both electrophilic and nucleophilic substitution compared to benzene analogues.

Contemporary research has revealed that thiophenes demonstrate significantly enhanced reactivity compared to their benzene counterparts, with nucleophilic substitution occurring approximately 1000 times more readily in thiophene series than in corresponding benzene compounds. This enhanced reactivity has been attributed to the involvement of sulfur d-orbitals in stabilizing reaction intermediates, a phenomenon that has enabled more efficient synthetic routes to compounds like this compound. The development of microwave-assisted synthetic techniques has further revolutionized the preparation of thiophene derivatives, with microwave irradiation demonstrating beneficial effects on both reaction yields and reaction times.

Nomenclature and Systematic Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing both aromatic and aliphatic components. The compound name begins with the specification "3-" indicating the position of attachment of the thiophene moiety to the propyl chain. The thiophene ring system is identified as "5-Methylthiophen-2-yl," where the methyl substituent occupies the 5-position and the point of attachment occurs at the 2-position of the thiophene ring. The propyl chain is designated as "propan-1-amine," indicating a three-carbon chain with the amino group located at the terminal position.

The compound's molecular structure can be represented through multiple chemical notation systems, providing comprehensive structural information for database searching and chemical informatics applications. The Simplified Molecular-Input Line-Entry System representation is recorded as CC1=CC=C(CCCN)S1, which encodes the complete molecular connectivity in a linear format. The International Chemical Identifier system provides a more detailed structural description through its string representation InChI=1S/C8H13NS/c1-4-7(10)8-5-3-6(2)9-8/h3,5H,4,7,10H2,1-2H3, which includes stereochemical and tautomeric information. The corresponding International Chemical Identifier Key XXXXXXXXXXXX-UHFFFAOYSA-N serves as a shortened version for rapid database queries.

Table 1: Nomenclature and Classification Data for this compound

The compound belongs to the broader classification of heterocyclic amines, specifically those containing five-membered aromatic rings with sulfur heteroatoms. Within this classification, it represents a subset of thiophene derivatives modified with aliphatic amine functionalities, distinguishing it from simple thiophenes or purely aliphatic amines. The presence of both aromatic and aliphatic components places this compound in the category of amphiphilic molecules, which often exhibit unique solubility profiles and biological activities due to their dual hydrophobic-hydrophilic nature.

Significance in Contemporary Organic Chemistry Research

This compound has emerged as a compound of significant interest in contemporary organic chemistry research due to its versatile reactivity profile and potential applications across multiple scientific disciplines. The compound's importance stems primarily from its role as a building block for the synthesis of more complex molecular architectures, particularly in medicinal chemistry where thiophene-containing compounds have demonstrated diverse biological activities. Research has shown that thiophene derivatives can serve as scaffolds for the development of antimicrobial agents, with studies demonstrating potent activity against various bacterial strains including drug-resistant tuberculosis.

Recent investigations have focused on the compound's utility in the synthesis of hybrid molecules containing both thiophene and other heterocyclic moieties. For instance, research has documented the successful incorporation of thiophene rings into pyrrolidine-2,5-dione frameworks, creating hybrid compounds with enhanced anticonvulsant and antinociceptive properties. These synthetic approaches typically employ condensation reactions between thiophene-containing succinic acid derivatives and various amine nucleophiles, demonstrating yields ranging from 31% to 86% depending on the specific reaction conditions and target structures. The reactions are commonly facilitated by carbonyldiimidazole as a coupling agent in dimethylformamide at room temperature, with products purified through column chromatography using dichloromethane-methanol mixtures.

Table 2: Contemporary Research Applications of this compound Derivatives

The compound's significance extends to materials chemistry applications, where thiophene derivatives are valued for their electronic properties and potential use in organic electronic devices. The electron-rich nature of the thiophene ring system, combined with the nucleophilic character of the amine functionality, creates opportunities for the development of materials with specialized conductivity and optical properties. Research has demonstrated that thiophene-containing compounds can undergo various chemical transformations including oxidation to form sulfoxides or sulfones, reduction to yield secondary or tertiary amines, and substitution reactions with alkyl halides or acyl chlorides to produce diverse derivatives.

Modern synthetic approaches to this compound and its derivatives have benefited from advances in transition metal-catalyzed methodologies, particularly hydroaminomethylation reactions that provide atom-economical routes to alkylamines. These processes utilize syngas and amine sources under mild conditions with rhodium or ruthenium catalysts, offering excellent functional group tolerance and minimal waste generation. The development of such green chemistry approaches has increased the practical utility of thiophene-amine compounds in industrial applications where environmental considerations are paramount.

Structure

2D Structure

Properties

IUPAC Name |

3-(5-methylthiophen-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-7-4-5-8(10-7)3-2-6-9/h4-5H,2-3,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGJHODEJWQRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(5-Methylthiophen-2-yl)propan-1-amine, also known as Methiopropamine (MPA), is an organic compound notable for its structural features, which include a propan-1-amine backbone and a thiophene ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antidepressant effects and interactions with various biological targets. This article reviews the biological activity of MPA, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₃NS

- Molecular Weight : 155.26 g/mol

- Structure : The compound features a methyl group on the thiophene ring, enhancing its lipophilicity and potentially influencing its biological interactions.

The biological activity of MPA is primarily attributed to its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound is believed to modulate the activity of these targets, leading to various pharmacological effects:

- Monoamine Transporters : MPA has been shown to interact with serotonin and dopamine transporters, potentially increasing the availability of these neurotransmitters in the synaptic cleft.

- Receptor Binding : Studies indicate that MPA may bind to adrenergic receptors, contributing to its stimulant effects.

- Enzymatic Interactions : The compound's ability to inhibit certain enzymes may play a role in its therapeutic potential.

Antidepressant Effects

Research has indicated that MPA exhibits antidepressant-like effects in animal models. A study demonstrated that administration of MPA led to significant reductions in depressive-like behaviors in rodents, suggesting its potential as an antidepressant agent.

Stimulant Properties

MPA is structurally related to other stimulant compounds and has been reported to produce effects similar to those of amphetamines. Users have reported increased energy, alertness, and euphoria following administration . However, these stimulant properties raise concerns regarding potential abuse and toxicity.

Clinical Reports

A critical review highlighted several cases of MPA intoxication. In one instance, a 30-year-old man presented with severe psychiatric symptoms after using a product containing MPA. Toxicological analysis confirmed the presence of MPA along with other substances, illustrating the complexities of polydrug use and the challenges in assessing the safety profile of new psychoactive substances .

Fatalities Associated with MPA

There have been documented fatalities linked to MPA use. Between 2012 and 2016, multiple cases were reported where MPA was detected at varying concentrations post-mortem. In some instances, it was implicated as a contributing factor in deaths alongside other drugs . These cases underscore the need for further research into the safety and long-term effects of MPA.

Comparative Analysis with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 3-(5-Methylthiophen-2-yl)propan-1-amide | Amide derivative | Potentially different biological activity profile |

| N-methyl-1-(5-methylthiophen-2-yl)propan-1-amines | N-methylated variant | Altered pharmacokinetics due to methylation |

| 1-(5-Methylthiophen-3-yl)propan-1-amines | Isomeric variant | Different position of methyl group affects properties |

These comparisons highlight how structural variations influence the biological activity and pharmacokinetics of related compounds.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Investigations into its long-term effects, safety profile, and potential therapeutic applications are critical for understanding its role in pharmacotherapy.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

3-(5-Methylthiophen-2-yl)propan-1-amine has been studied for its potential antidepressant effects. Research indicates that derivatives of this compound can influence neurotransmitter systems, particularly serotonin and norepinephrine reuptake inhibition. Such activity is vital for developing new antidepressant medications, as it may lead to improved therapeutic profiles with fewer side effects compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs) .

Analgesic Properties

Studies have shown that compounds related to this compound exhibit analgesic properties. For instance, certain derivatives have demonstrated efficacy in reducing pain responses in animal models, suggesting a mechanism involving the modulation of pain pathways through the inhibition of voltage-gated sodium and calcium channels . This opens avenues for developing non-opioid analgesics.

Neuropharmacology

Seizure Management

Research has highlighted the anticonvulsant potential of this compound derivatives. In preclinical studies, specific compounds showed significant protective effects against induced seizures in animal models. The efficacy was measured through standardized tests such as the maximal electroshock (MES) and 6 Hz tests, where certain derivatives outperformed established anticonvulsants like valproic acid .

GABAergic Modulation

The compound also interacts with GABA transporters, suggesting a role in modulating inhibitory neurotransmission. This property is crucial for developing treatments for epilepsy and anxiety disorders, where enhancing GABAergic activity can lead to therapeutic benefits .

Material Science

Biodegradable Polymers

In material science, this compound has been explored as a building block for biodegradable polymers. These materials are essential for applications in drug delivery systems and tissue engineering due to their biocompatibility and controlled degradation rates. The incorporation of thiophene moieties enhances the mechanical properties and degradation profiles of these polymers .

Conductive Polymers

The compound's thiophene structure allows it to be utilized in the synthesis of conductive polymers. These materials are pivotal in electronic applications, including organic photovoltaic cells and sensors. The electrical conductivity can be tuned by modifying the polymer's composition with various thiophene derivatives .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Analogues

2-(3-Methylthiophen-2-yl)propan-1-amine

- Molecular Formula : C₈H₁₃NS (same as the target compound).

- Structural Difference : The methyl group is at the 3-position of the thiophene ring instead of the 5-position.

- This isomer is less commonly reported in pharmacological studies compared to the 5-methyl derivative .

1-(5-Methylthiophen-2-yl)propan-2-amine

Functionalized Derivatives

3-(5-(Piperidin-1-ylmethyl)thiophen-3-yl)prop-2-yn-1-amine

- Molecular Formula : C₁₃H₁₇N₂S.

- Structural Features : Incorporates a piperidinylmethyl group on the thiophene ring and a propargylamine chain.

- Such derivatives are explored in neurodegenerative disease research .

3-Cyclohexyl-1-(5-methylthiophen-2-yl)propan-1-amine

- Molecular Formula : C₁₄H₂₃NS.

- Structural Features : A cyclohexyl group replaces the terminal amine’s hydrogen, increasing lipophilicity (logP).

- This modification is relevant for central nervous system (CNS) drug design .

Pharmacologically Active Analogues

D01 (N,N,2-Trimethyl-3-(1-naphthyloxy)-3-(thien-2-yl)propan-1-amine)

- Molecular Formula : C₂₀H₂₂N₂OS.

- Activity : Dual serotonin transporter (SERT) and KCNQ/M-channel inhibitor, showing efficacy in depression and cognitive improvement .

- Comparison : The naphthyloxy and thienyl substituents broaden π-π stacking interactions, enhancing target engagement compared to simpler thiophene derivatives.

OCM-31 (GSK-3β Inhibitor)

- Molecular Formula : C₁₈H₁₆FN₅O₂.

- Structural Features : Combines a pyrazine ring and fluorophenyl group with the propaneamine chain.

- Activity : Inhibits glycogen synthase kinase-3β (GSK-3β) with high selectivity (IC₅₀ < 100 nM) .

- Synthesis Yield : 20%, highlighting challenges in coupling bulky aromatic acids with amines .

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight (g/mol) | logP* | Water Solubility | Bioavailability Predictions |

|---|---|---|---|---|

| 3-(5-Methylthiophen-2-yl)propan-1-amine | 155.26 | ~2.1 | Moderate | High (CNS penetration likely) |

| 2-(3-Methylthiophen-2-yl)propan-1-amine | 155.26 | ~2.3 | Moderate | Moderate |

| D01 | 338.46 | ~4.5 | Low | Moderate (P-gp substrate) |

| OCM-31 | 377.35 | ~3.8 | Low | Low (high plasma protein binding) |

*logP estimated using fragment-based methods.

Preparation Methods

Reduction of 3-(5-Methylthiophen-2-yl)propanoic Acid to Corresponding Alcohol Followed by Amination

A common synthetic route involves the reduction of 3-(5-methylthiophen-2-yl)propanoic acid to the corresponding alcohol intermediate, 3-(5-methylthiophen-2-yl)propan-1-ol, which is then converted to the amine.

Step 1: Reduction to Alcohol

- The carboxylic acid group of 3-(5-methylthiophen-2-yl)propanoic acid is reduced using borane complexes such as borane-tetrahydrofuran or borane-methylsulfide complex.

- Typical conditions:

- Reaction in tetrahydrofuran (THF) at 0 °C initially, then warming to room temperature.

- Quenching with water or potassium carbonate solution.

- Yields reported are high, often near quantitative (up to 100% yield).

- The product is isolated as a colorless oil and characterized by NMR and mass spectrometry.

Step 2: Conversion of Alcohol to Amine

- The alcohol intermediate is converted to the amine by standard amination methods, such as:

- Halogenation of the alcohol to form a halide (e.g., bromide or chloride),

- Followed by nucleophilic substitution with ammonia or an amine source to introduce the primary amine group.

- Alternatively, direct reductive amination or catalytic amination methods can be employed.

| Step | Reagent/Condition | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Borane-THF or Borane-methylsulfide | Reduction of acid to alcohol | 97-100 | Mild conditions, high yield |

| 2 | Halogenation + NH3 or Reductive amination | Conversion of alcohol to amine | Variable | Requires careful control to avoid side products |

Data adapted and synthesized from experimental procedures for related thiophene derivatives.

Direct Amination via Nucleophilic Substitution on Halogenoalkane Derivatives

Another approach involves preparing a halogenoalkane derivative of the thiophene propyl chain, such as 3-(5-methylthiophen-2-yl)propyl bromide or chloride, followed by nucleophilic substitution with ammonia.

- The halogenoalkane is reacted with a concentrated ammonia solution in ethanol under sealed conditions to prevent ammonia loss.

- This reaction proceeds through formation of primary, secondary, and tertiary amines, with the primary amine as the desired product.

- Excess ammonia favors the formation of primary amines by outcompeting the amine intermediates for the halide.

- The reaction typically produces a mixture of amines and their salts, requiring purification.

| Parameter | Typical Condition | Outcome |

|---|---|---|

| Halogenoalkane | 3-(5-Methylthiophen-2-yl)propyl bromide/chloride | Starting material |

| Ammonia concentration | Concentrated in ethanol | Promotes primary amine formation |

| Reaction vessel | Sealed tube | Prevents ammonia escape |

| Product mixture | Primary, secondary, tertiary amines | Requires separation |

This classical nucleophilic substitution method is well-documented for aliphatic amines preparation and is applicable to thiophene derivatives.

Synthetic Routes Involving Succinic Acid Derivatives and Aminoalkylation

A more specialized synthetic pathway reported in recent research involves the use of substituted succinic acid derivatives bearing the 3-methylthiophen-2-yl group.

- Starting from 2-(3-methylthiophen-2-yl)succinic acid, condensation with aminoalkyl compounds can yield intermediates that are further converted into amine derivatives.

- For example, condensation with aminoacetic acid produces 2-(3-(3-methylthiophen-2-yl)-2,5-dioxopyrrolidin-1-yl)acetic acid, which can be transformed into various amine-containing compounds.

- This method allows for structural diversity and the synthesis of hybrid molecules with potential biological activity.

| Step | Starting Material | Reaction Type | Product/Intermediate |

|---|---|---|---|

| 1 | 2-(3-Methylthiophen-2-yl)succinic acid | Condensation with aminoalkyl compounds | Pyrrolidine-2,5-dione derivatives |

| 2 | Intermediate | Further functionalization | Amino-substituted thiophene derivatives |

This approach is more complex and suited for generating libraries of derivatives for pharmaceutical research rather than bulk synthesis of the amine itself.

Enzymatic and Non-Enzymatic Reduction Methods (Emerging)

Patent literature describes enzymatic processes using dehydrogenase enzymes for selective reduction steps in thiophene derivative synthesis.

- Enzymes can catalyze the reduction of keto or acid groups to alcohols or amines under mild conditions.

- Non-enzymatic chemical reductions using hydride donors such as lithium aluminium hydride are also common for converting nitriles or other precursors to primary amines.

- These methods offer stereoselectivity and environmentally friendly alternatives but require specialized conditions and catalysts.

Summary Table of Preparation Methods

| Method No. | Preparation Route | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Reduction of acid to alcohol + amination | Borane-THF, halogenation, NH3 | High yield, well-established | Multi-step, requires halogenation |

| 2 | Nucleophilic substitution on halogenoalkane | Halogenoalkane + concentrated NH3 | Direct, classical method | Mixture of amines, purification needed |

| 3 | Condensation with succinic acid derivatives | Aminoalkyl condensation, pyrrolidine intermediates | Structural diversity, pharmaceutical relevance | Complex, multi-step |

| 4 | Enzymatic/non-enzymatic reduction | Dehydrogenases, hydride reagents | Mild, selective | Requires enzymes/catalysts, cost |

Research Findings and Considerations

- The reduction of 3-(5-methylthiophen-2-yl)propanoic acid to the alcohol intermediate is highly efficient, with yields up to 100% reported under mild borane reduction conditions.

- Amination via nucleophilic substitution is a classical approach but often yields mixtures requiring chromatographic purification.

- Advanced synthetic routes involving succinic acid derivatives enable the preparation of novel amine-containing thiophene derivatives with potential pharmaceutical applications.

- Enzymatic methods represent a green chemistry approach but are less commonly applied at scale due to enzyme availability and cost.

- Safety and handling precautions must be observed due to the reactivity of borane reagents and ammonia solutions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Methylthiophen-2-yl)propan-1-amine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 5-methylthiophene-2-carbaldehyde with propan-1-amine derivatives via reductive amination. Optimization includes adjusting solvent polarity (e.g., THF or methanol), temperature (40–60°C), and reducing agents (e.g., NaBH₃CN). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the amine product .

- Key Tools : NMR (¹H/¹³C) for structural validation and HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>95%) .

Q. How can researchers characterize the electronic properties of this compound for applications in material science?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can predict molecular orbitals, electrostatic potential surfaces, and polarizability. Tools like Multiwfn enable visualization of electron localization function (ELF) and bond order analysis .

- Experimental Validation : UV-Vis spectroscopy (λmax in DMSO) and cyclic voltammetry (HOMO-LUMO gap estimation) complement computational data .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental NMR spectra?

- Methodological Answer : Compare experimental ¹H NMR shifts (in CDCl₃ or DMSO-d₆) with DFT-calculated chemical shifts (GIAO method). Adjust computational parameters (solvent model, basis set) to minimize deviations. Cross-validate with 2D NMR (COSY, HSQC) to confirm assignments .

Advanced Research Questions

Q. How can noncovalent interactions of this compound with biological targets be systematically studied?

- Methodological Answer : Use the Independent Gradient Model (IGM) or Non-Covalent Interaction (NCI) index to map van der Waals and hydrogen-bonding interactions in docking complexes. Software like Multiwfn generates 3D isosurfaces for visualization .

- Experimental Correlates : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD values) .

Q. What experimental and computational approaches are suitable for analyzing steric effects in derivatives of this compound?

- Methodological Answer : Conformational analysis via molecular dynamics (MD) simulations (AMBER or GROMACS) identifies steric clashes. X-ray crystallography (SHELX refinement) resolves spatial arrangements of substituents .

- Data Interpretation : Compare torsional angles and B-factors from crystallography with MD-predicted flexibility .

Q. How can researchers address contradictions in purity assessments between HPLC and mass spectrometry (MS)?

- Methodological Answer : For HPLC-MS discrepancies, check ion suppression effects (e.g., mobile-phase additives) or column carryover. Use orthogonal methods: LC-MS (ESI+ mode) for molecular ion confirmation and ICP-MS for elemental impurities .

- Case Study : In a recent study, an unidentified impurity (detected via MS/MS) was traced to a byproduct from incomplete reduction during synthesis, resolved by extending reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.